molecular formula C19H15FN2O3S B2728250 Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate CAS No. 922576-77-0

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate

Cat. No.: B2728250
CAS No.: 922576-77-0
M. Wt: 370.4
InChI Key: WJICSZSXDHLJRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-fluoroacetophenone, which undergoes a series of reactions to introduce the thiazole ring and the benzoate ester group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of the 4-fluorophenyl group enhances its antibacterial properties, while the acetamido and benzoate groups contribute to its anti-inflammatory effects .

Properties

IUPAC Name

methyl 4-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-25-18(24)14-6-4-13(5-7-14)16-11-26-19(21-16)22-17(23)10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJICSZSXDHLJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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